(2S)-1-[(tert-butoxy)carbonyl]-3,3-dimethyl-4-oxopyrrolidine-2-carboxylic acid
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Overview
Description
(2S)-1-[(tert-butoxy)carbonyl]-3,3-dimethyl-4-oxopyrrolidine-2-carboxylic acid is a synthetic organic compound. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and is substituted with a tert-butoxycarbonyl (Boc) protecting group. This protecting group is often used in organic synthesis to temporarily mask reactive amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(tert-butoxy)carbonyl]-3,3-dimethyl-4-oxopyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Oxidation and Functionalization: The final steps involve oxidation and functionalization reactions to introduce the carboxylic acid and ketone functionalities at the desired positions on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(tert-butoxy)carbonyl]-3,3-dimethyl-4-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2S)-1-[(tert-butoxy)carbonyl]-3,3-dimethyl-4-oxopyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for peptide synthesis.
Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (2S)-1-[(tert-butoxy)carbonyl]-3,3-dimethyl-4-oxopyrrolidine-2-carboxylic acid depends on its specific application. In general, the compound interacts with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed to reveal reactive amine groups, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- N-Boc-hydroxylamine
- tert-Butyl-N-methylcarbamate
Comparison
Compared to similar compounds, (2S)-1-[(tert-butoxy)carbonyl]-3,3-dimethyl-4-oxopyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(2S)-3,3-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxopyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(17)13-6-7(14)12(4,5)8(13)9(15)16/h8H,6H2,1-5H3,(H,15,16)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSSMZRTGRGDJR-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(CC1=O)C(=O)OC(C)(C)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](N(CC1=O)C(=O)OC(C)(C)C)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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